

## structural comparison of SOD1 (147-153) fibrils formed under different conditions

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# Unraveling the Structural Nuances of SOD1 (147-153) Fibrils: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the structural polymorphism of amyloid fibrils is paramount in the quest for effective therapeutics against neurodegenerative diseases. This guide provides a detailed structural comparison of amyloid fibrils formed from the C-terminal 147-153 peptide fragment of superoxide dismutase 1 (SOD1), a key player in the pathology of amyotrophic lateral sclerosis (ALS). We delve into the structural variations of these fibrils under different conditions, supported by experimental data and detailed methodologies.

The aggregation of SOD1 is a hallmark of ALS, and the C-terminal region, particularly the 147-153 segment (GVIGIAQ), is considered a critical nucleation site for fibrillization.[1][2] This peptide fragment readily forms amyloid fibrils in isolation and can seed the aggregation of the full-length SOD1 protein.[3] The structure of these fibrils, however, is not monolithic and can be influenced by various environmental factors, leading to different fibril polymorphs with potentially distinct cytotoxic properties. This guide synthesizes findings from key studies to provide a comparative overview of SOD1 (147-153) fibril structures.

## Comparative Structural Analysis of SOD1 (147-153) Fibrils



While a systematic study comparing the structure of SOD1 (147-153) fibrils under a wide range of conditions in a single report is not readily available in the published literature, we can compile and compare data from studies that have characterized these fibrils under specific conditions. The following table summarizes key structural features of SOD1 (147-153) fibrils and its mutants as reported in a study by Kumar et al. (2021).

Fibril Type	Secondary Structure (FTIR)	Predominant β- sheet type	Fibril Morphology (AFM)
SOD1 (147-153) WT (P4)	β-sheet rich	Anti-parallel intermolecular β-sheet (band at ~1682 cm <sup>-1</sup> )	Small oligomers transforming into elongated fibrils with branching[4]
SOD1 (147-153) G147R (P4R)	β-sheet rich	Anti-parallel intermolecular β-sheet (bands at ~1682 cm <sup>-1</sup> and ~1601 cm <sup>-1</sup> )[4]	Fibrillar structures rich in β-sheet converting to random coils after 60 mins[4]
SOD1 (147-153) I149T (P4T)	β-sheet rich	Anti-parallel intermolecular β-sheet (bands at ~1682 cm <sup>-1</sup> and ~1628 cm <sup>-1</sup> )[4]	Not explicitly detailed, but shows β-sheet structure[4]

### **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and extension of experimental findings. Below are protocols for key techniques used in the characterization of SOD1 (147-153) fibrils.

#### Fibril Formation of SOD1 (147-153) Peptide

This protocol is adapted from Kumar et al. (2021).[4]

 Peptide Dissolution: Dissolve the synthetic SOD1 (147-153) peptide (GVIGIAQ) and its variants in Milli-Q water to a final concentration of 10 mg/mL.



- Incubation for Fibrillization: Incubate the peptide solution at 37°C with continuous shaking at 200 rpm.
- Monitoring Aggregation: Monitor the progress of fibril formation at different time points (e.g., 0, 5, 30, 60 minutes and longer) using various biophysical techniques.

#### **Thioflavin T (ThT) Fluorescence Assay**

This assay is used to detect the formation of amyloid fibrils.

- Reagent Preparation: Prepare a 50 μM ThT stock solution in 50 mM phosphate-buffered saline (PBS), pH 7.0. The solution should be freshly prepared and protected from light.
- Sample Preparation: Mix 400  $\mu$ L of the aged peptide solution with 200  $\mu$ L of the ThT stock solution and adjust the final volume to 1000  $\mu$ L with PBS.
- Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 440 nm and an emission wavelength of 482 nm. An increase in fluorescence intensity indicates the presence of amyloid fibrils.[1]

#### **Circular Dichroism (CD) Spectroscopy**

CD spectroscopy is employed to analyze the secondary structure of the fibrils.

- Sample Preparation: Dilute the fibril solution to a suitable concentration (e.g., 0.1-0.2 mg/mL) in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).
- Data Acquisition: Record the CD spectra in the far-UV range (typically 190-260 nm) at 25°C using a CD spectropolarimeter.
- Data Analysis: Analyze the spectra to determine the percentage of different secondary structural elements (α-helix, β-sheet, random coil). A characteristic negative minimum around 216-220 nm is indicative of β-sheet structures.[5]

# Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy



ATR-FTIR provides detailed information about the secondary structure, particularly the type of  $\beta$ -sheet.

- Sample Preparation: Apply a small aliquot (5-10 μL) of the fibril suspension onto the ATR crystal and dry it under a stream of nitrogen.
- Data Acquisition: Record the infrared spectra in the amide I region (1600-1700 cm<sup>-1</sup>).
- Data Analysis: Deconvolute the amide I band to identify the contributions of different secondary structures. A band around 1620-1640 cm<sup>-1</sup> is characteristic of β-sheets. The position of the band can further distinguish between parallel (~1625 cm<sup>-1</sup>) and anti-parallel (~1682 cm<sup>-1</sup>) β-sheets.[4][6]

#### **Atomic Force Microscopy (AFM)**

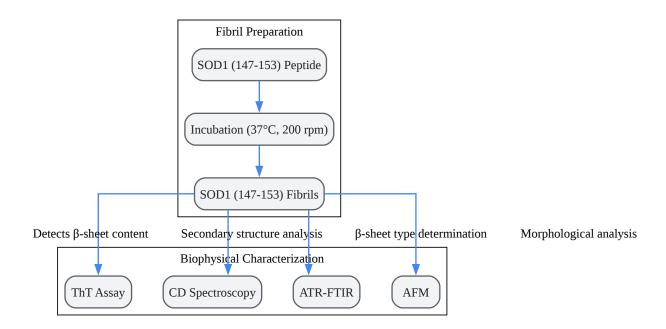
AFM is used to visualize the morphology of the fibrils.

- Sample Preparation: Deposit a small volume (10-20 μL) of the fibril solution onto a freshly cleaved mica surface and incubate for 10-15 minutes.
- Washing and Drying: Gently wash the mica surface with Milli-Q water to remove unadsorbed material and then dry the sample under a gentle stream of nitrogen.
- Imaging: Image the sample in tapping mode using an AFM. Analyze the images to determine the morphology, height, and width of the fibrils.[7][8]

### Visualizing Experimental Workflow and Cellular Impact

To provide a clearer understanding of the experimental process and the potential downstream effects of SOD1 (147-153) fibrils, the following diagrams were generated using the DOT language.

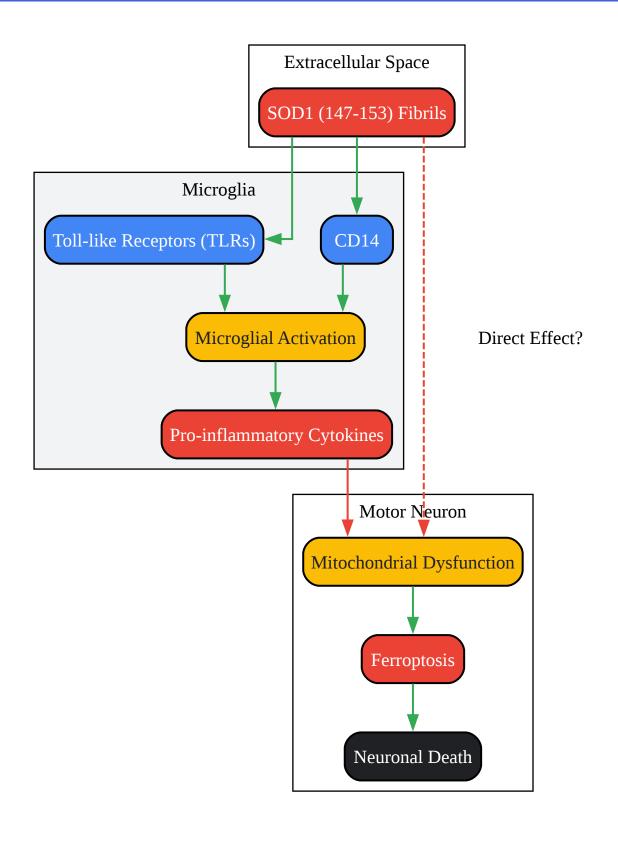




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Caption: Experimental workflow for the formation and characterization of SOD1 (147-153) fibrils.





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Caption: Putative signaling pathway of SOD1 (147-153) fibril-induced neurotoxicity.



### **Cellular Consequences of SOD1 Fibril Formation**

The structural characteristics of SOD1 fibrils are intrinsically linked to their cytotoxic effects. Extracellular aggregates of mutant SOD1 have been shown to activate microglia, the resident immune cells of the central nervous system.[9][10] This activation is reportedly mediated through pattern recognition receptors such as Toll-like receptors (TLRs) and the co-receptor CD14.[10] Activated microglia release pro-inflammatory cytokines, which can contribute to neuronal damage.

Furthermore, SOD1 aggregates have been implicated in directly affecting neuronal health by inducing mitochondrial dysfunction.[11][12] This can lead to a form of iron-dependent programmed cell death known as ferroptosis, which has been observed in cellular models of ALS.[11][13][14][15] The precise mechanisms by which different fibril polymorphs of SOD1 (147-153) differentially impact these pathways remain an active area of investigation.

In conclusion, the structural landscape of SOD1 (147-153) fibrils is complex and dependent on the conditions of their formation. A deeper understanding of this structural polymorphism and its correlation with cellular toxicity is essential for the development of targeted therapeutic strategies for ALS. The data and protocols presented in this guide offer a foundation for researchers to build upon in their efforts to unravel the intricate role of SOD1 aggregation in neurodegeneration.

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